molecular formula C7H8O2S B1315535 Methyl 2-Methylthiophene-3-carboxylate CAS No. 53562-51-9

Methyl 2-Methylthiophene-3-carboxylate

Cat. No. B1315535
CAS RN: 53562-51-9
M. Wt: 156.2 g/mol
InChI Key: CCNDEWOBDKZGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-Methylthiophene-3-carboxylate” is a chemical compound with the molecular formula C7H9O2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .


Synthesis Analysis

The synthesis of thiophene derivatives, including “Methyl 2-Methylthiophene-3-carboxylate”, has been a topic of interest in recent years . A practical preparation process for ethyl 2-methylthiophene-3-carboxylate involves the use of ethyl chloroformate . This process provides several advantages over the precedents, involving operational simplicity, avoidance of the use of strong bases such as n-butyllithium and application of noncryogenic conditions .


Molecular Structure Analysis

The molecular structure of “Methyl 2-Methylthiophene-3-carboxylate” is represented by the InChI code 1S/C7H9O2S/c1-5-6 (3-4-10-5)7 (8)9-2/h3-4,10H,1-2H3 . The molecular weight of the compound is 157.21 .


Physical And Chemical Properties Analysis

“Methyl 2-Methylthiophene-3-carboxylate” is a liquid at room temperature . It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Application in Organic Synthesis

“Methyl 2-Methylthiophene-3-carboxylate” is a key intermediate in organic synthesis . It’s used in the preparation of other compounds, and its synthesis process provides several advantages over the precedents, involving operational simplicity, avoidance of the use of strong bases such as n-butyllithium and application of noncryogenic conditions .

Method of Application

The synthesis began with 2-methylthiophene, which was converted into 3-bromo-2-methylthiophene according to literature methods . The Grignard approach is thought to be a straightforward solution . Exchange reaction of 3 with 1.5eq of i-PrMgCl/LiCl in tetrahydrofuran (THF) reached a maximum conversion of 94% after 3h at reflux .

Results or Outcomes

This process enabled to prepare ethyl 2-methylthiophene-3-carboxylate in 52% overall yield from commercially available 2-methylthiophene on a multikilogram scale .

Application in C–H Methylation in Synthesis

“Methyl 2-Methylthiophene-3-carboxylate” can be used in the C–H methylation of sp2 and sp3 carbon centres, which has become a powerful transformation in the synthetic toolbox .

Results or Outcomes

Due to the potential for profound changes to physicochemical properties attributed to the installation of a “Magic Methyl” group at a strategic site in a lead compound, such techniques have become highly desirable in modern drug discovery and synthesis programmes .

Safety And Hazards

“Methyl 2-Methylthiophene-3-carboxylate” is associated with several hazards. It may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-5-6(3-4-10-5)7(8)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNDEWOBDKZGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50520945
Record name Methyl 2-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Methylthiophene-3-carboxylate

CAS RN

53562-51-9
Record name 3-Thiophenecarboxylic acid, 2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53562-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.30 g (23.2 mmol) of 2-methyl-3-thiophenecarboxylic acid in 100 ml of acetone was added 16.04 g (116.1 mmol) of anhydrous potassium carbonate and 16.47 g (7.2 ml, 116.1 mmol) of methyl iodide. The reaction mixture was allowed to stir at room temperature for 20.25 hours. A white precipitate formed. The white precipitate was filtered, washed with ethyl ether and discarded. The filtrate was concentrated in vacuo, partitioned between 250 ml of water and 250 ml of pentane and the layers separated. The organic phase was washed with a saturated solution of Na2SO3, dried over Na2SO4, filtered and concentrated by rotary evaporation to give the title compound as a yellow oil which was used without further purification.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
16.04 g
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-Methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-Methylthiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-Methylthiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-Methylthiophene-3-carboxylate
Reactant of Route 5
Methyl 2-Methylthiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-Methylthiophene-3-carboxylate

Citations

For This Compound
3
Citations
H Fujieda, M Kogami, M Sakairi, N Kato… - European journal of …, 2018 - Elsevier
Glucokinase (GK) is an enzyme that plays an important role as a glucose sensor while maintaining whole body glucose homeostasis. Allosteric activators of GK (GKAs) have the …
Number of citations: 34 www.sciencedirect.com
C Sen, T Sahoo, H Singh, E Suresh… - The Journal of Organic …, 2019 - ACS Publications
An efficient photocatalytic method was developed for the remote C5-H bond carboxylation of 8-aminoquinoline amide and sulfonamide derivatives. This methodology uses in situ …
Number of citations: 30 pubs.acs.org
藤枝広樹 - 2019 - ncu.repo.nii.ac.jp
2-1-1 ヒット化合物 7 からの合成展開 2-1-2 ヒット化合物 7 へ極性基を導入した化合物の合成 2-1-3 活性化能と溶解度の検討, 考察 2-1-4 ヒット化合物 7 のフェニル基の変換 2-1-5 合成 …
Number of citations: 5 ncu.repo.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.